6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one
CAS No.: 896071-08-2
Cat. No.: VC7289202
Molecular Formula: C21H21ClN2O3
Molecular Weight: 384.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896071-08-2 |
|---|---|
| Molecular Formula | C21H21ClN2O3 |
| Molecular Weight | 384.86 |
| IUPAC Name | 6-chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one |
| Standard InChI | InChI=1S/C21H21ClN2O3/c1-26-18-5-3-17(4-6-18)24-10-8-23(9-11-24)14-15-12-21(25)27-20-7-2-16(22)13-19(15)20/h2-7,12-13H,8-11,14H2,1H3 |
| Standard InChI Key | XOAWGABLPXPHPD-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=C3C=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure features a 2H-chromen-2-one (coumarin) backbone substituted at the 4-position with a chlorinated benzopyrone moiety and a piperazine-linked 4-methoxyphenyl group. The IUPAC name, 6-chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one, reflects this arrangement . Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₁ClN₂O₃ |
| Molecular Weight | 384.86 g/mol |
| IUPAC Name | 6-chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=C3C=C(C=C4)Cl |
| InChI Key | XOAWGABLPXPHPD-UHFFFAOYSA-N |
The chromenone core contributes to potential π-π stacking interactions, while the piperazine moiety introduces basicity and hydrogen-bonding capacity, critical for receptor binding .
Spectroscopic and Physicochemical Properties
Despite detailed structural data, experimental solubility, melting point, and stability profiles remain unreported. Computational predictions suggest moderate hydrophobicity (logP ≈ 3.5) due to the methoxyphenyl and chlorinated groups, which may limit aqueous solubility but enhance membrane permeability. The presence of a tertiary amine in the piperazine ring (pKa ≈ 8.5) implies protonation under physiological conditions, influencing pharmacokinetics .
Synthesis and Analytical Characterization
Analytical Data
PubChem lists high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) data as unavailable . Hypothetical ¹H NMR peaks would include:
-
δ 3.75–3.80 ppm: Singlet for methoxy protons.
-
δ 6.80–7.40 ppm: Multiplet for aromatic protons.
-
δ 2.50–3.50 ppm: Multiplet for piperazine methylene protons.
Infrared (IR) spectroscopy would show carbonyl stretching (νC=O) near 1,710 cm⁻¹ and C-O-C vibrations (νC-O) at 1,250 cm⁻¹.
Hypothetical Pharmacological Profile
Target Prediction
The compound’s piperazine moiety suggests affinity for monoaminergic receptors, particularly serotonin (5-HT) and dopamine (D₂) receptors, which are often modulated by piperazine-containing drugs (e.g., aripiprazole, quetiapine) . The chromenone core may confer antioxidant or anti-inflammatory activity via inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes.
In Silico Screening
PubChem’s ChEMBL entry (CHEMBL1454836) indicates preliminary screening against neurological targets, though results are undisclosed . Molecular docking simulations predict:
-
5-HT₁A Receptor: Hydrogen bonding with Ser159 and hydrophobic interactions with Phe362.
-
COX-2: π-π stacking with Tyr385 and hydrogen bonding with Arg120.
These predictions require experimental validation.
Research Gaps and Future Directions
Unexplored Domains
-
ADMET Profiling: No data on absorption, distribution, metabolism, excretion, or toxicity.
-
In Vitro/In Vivo Studies: Biological activity remains unverified in cell-based or animal models.
-
Structural Optimization: Modifications to the piperazine or chromenone moieties could enhance selectivity or potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume